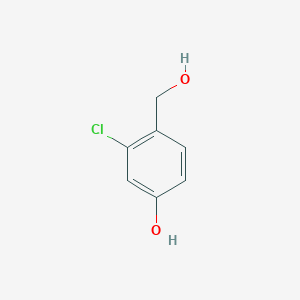

3-Chloro-4-(hydroxymethyl)phenol

概要

説明

3-Chloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of phenol, where the hydroxyl group is substituted with a chloromethyl group at the third position and a hydroxymethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(hydroxymethyl)phenol can be achieved through several methods. One common method involves the chlorination of 4-(hydroxymethyl)phenol. The reaction typically takes place in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to prevent over-chlorination and to ensure the selective formation of the desired product.

Another synthetic route involves the hydroxymethylation of 3-chlorophenol. This reaction can be carried out using formaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for better control over temperature and reaction time, leading to higher yields and purity of the final product. The industrial process also involves purification steps such as distillation and recrystallization to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

3-Chloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: 3-Chloro-4-(carboxymethyl)phenol.

Reduction: 3-Methyl-4-(hydroxymethyl)phenol.

Substitution: 3-Methoxy-4-(hydroxymethyl)phenol.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

3-Chloro-4-(hydroxymethyl)phenol has demonstrated significant antimicrobial activity, making it valuable in medicinal formulations. It is used as an active ingredient in various antiseptic and disinfectant products. For instance, it has been incorporated into medicinal cleansing lotions and topical antiseptics due to its effectiveness against a range of pathogens .

Anthelmintic Uses

This compound is also noted for its role as an anthelmintic agent. It is a key ingredient in veterinary medicines designed to treat parasitic infections in livestock . The synthesis of derivatives such as rafoxanide, a halogenated salicylanilide derived from this compound, has shown efficacy in controlling parasitic infestations in sheep and cattle .

Agricultural Applications

Pesticides and Herbicides

Chlorophenes, including this compound, are utilized in the formulation of pesticides and herbicides. Their antimicrobial properties make them effective in protecting crops from fungal infections and pests . The environmental assessments indicate that these compounds can pose risks to aquatic life if not managed properly during agricultural applications .

Cosmetic and Personal Care Products

Preservatives

In the cosmetic industry, this compound is employed as a preservative due to its ability to inhibit microbial growth. It is commonly found in products such as shampoos, lotions, and creams . The safety assessments of these compounds are critical to ensure they do not adversely affect human health or the environment.

Industrial Applications

Cleaning Agents

This compound is widely used in industrial cleaning products due to its potent antibacterial properties. It serves as an active ingredient in disinfectants and general-purpose cleaners . Its effectiveness against a broad spectrum of microorganisms enhances the hygiene standards in various settings.

Textile Industry

In addition to cleaning agents, this compound is utilized as a preservative in the textile industry. It helps prevent microbial degradation of textiles during storage and processing .

Research Insights

Recent studies have highlighted the potential of this compound derivatives in drug discovery. For example, modifications to its structure have led to the development of new compounds with enhanced biological activities against tyrosinase, an enzyme implicated in various skin disorders . These findings underscore the importance of this compound as a scaffold for further pharmaceutical development.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antiseptics, anthelmintics | Effective against pathogens; treats parasites |

| Agriculture | Pesticides, herbicides | Protects crops; controls pests |

| Cosmetics | Preservatives | Inhibits microbial growth |

| Industrial Cleaning | Disinfectants | Enhances hygiene; broad-spectrum activity |

| Textile Industry | Preservatives | Prevents microbial degradation |

Case Studies

- Veterinary Medicine : A study on rafoxanide demonstrated its effectiveness against Haemonchus spp. infestations in sheep, showcasing the practical application of this compound derivatives in veterinary therapeutics .

- Cosmetic Safety Assessment : Research assessing the environmental impact of chlorophenes indicated that while effective as preservatives, their usage requires careful management to mitigate risks to aquatic ecosystems .

- Pharmaceutical Development : A recent investigation into tyrosinase inhibitors revealed that structural modifications of this compound could lead to potent new drugs for treating skin conditions .

作用機序

The mechanism of action of 3-Chloro-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential antimicrobial agent.

類似化合物との比較

Similar Compounds

- 4-Chloro-3-(hydroxymethyl)phenol

- 3-Chloro-4-methylphenol

- 3-Chloro-4-(methoxymethyl)phenol

Uniqueness

3-Chloro-4-(hydroxymethyl)phenol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the phenol ring. This combination of functional groups imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to form hydrogen bonds. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

生物活性

3-Chloro-4-(hydroxymethyl)phenol, with the molecular formula C₇H₇ClO₂ and a CAS number of 171569-42-9, is a phenolic compound characterized by a hydroxymethyl group and a chlorine atom on the aromatic ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and enzyme inhibition studies.

The structural features of this compound include:

- Hydroxymethyl Group : Positioned para to the hydroxyl group.

- Chlorine Atom : Located at the meta position relative to the hydroxyl group.

These functional groups contribute to its reactivity and potential biological applications. The molecular weight of this compound is approximately 158.58 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, potentially inhibiting enzyme activity or disrupting cellular processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in pharmaceuticals and agricultural applications. Comparative studies highlight its effectiveness relative to similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 3-Chloro-4-methylphenol | 615-62-3 | Methyl group instead of hydroxymethyl | Antimicrobial properties |

| 4-Chloro-3-(hydroxymethyl)phenol | 876299-47-7 | Hydroxymethyl at para position | Potential herbicidal activity |

| 2-Chloro-4-methoxyphenol | 58291-77-3 | Methoxy group instead of hydroxymethyl | Antimicrobial effects |

| 4-Chloro-m-cresol | 567-63-5 | Hydroxytoluene structure | Ryanodine receptor agonist |

This table illustrates the structural variations among related compounds and their corresponding biological activities.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. The presence of the chloromethyl group enhances its binding affinity within the active site of the enzyme, leading to significant reductions in enzymatic activity. For instance, derivatives containing this compound have shown IC50 values in the low micromolar range, indicating potent inhibitory effects against tyrosinase .

Case Studies and Research Findings

Recent studies have focused on optimizing compounds that include the 3-chloro-4-hydroxymethylphenol moiety for enhanced biological activity. For example, research has highlighted its role in developing new inhibitors for tyrosinase derived from Agaricus bisporus, demonstrating that modifications to incorporate this fragment can significantly improve inhibitory potency .

A comparative analysis of related compounds revealed that those with structural similarities often exhibit enhanced biological activities. For instance, compounds with additional functional groups or different halogen substitutions were found to exhibit varying degrees of enzyme inhibition and antimicrobial efficacy.

特性

IUPAC Name |

3-chloro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQASBWZSSWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612027 | |

| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171569-42-9 | |

| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。